6-Bromonaphtho[1,2-b]benzofuran
CAS No.:
Cat. No.: VC15801542
Molecular Formula: C16H9BrO
Molecular Weight: 297.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9BrO |
|---|---|
| Molecular Weight | 297.14 g/mol |
| IUPAC Name | 6-bromonaphtho[1,2-b][1]benzofuran |
| Standard InChI | InChI=1S/C16H9BrO/c17-13-9-10-5-1-2-6-11(10)16-15(13)12-7-3-4-8-14(12)18-16/h1-9H |
| Standard InChI Key | HKOSVJNOASITNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=C2OC4=CC=CC=C43)Br |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 6-bromonaphtho[1,2-b]benzofuran consists of a benzofuran moiety (a benzene ring fused to a furan) annulated with a naphthalene system at the 1,2-positions. The bromine atom at position 6 introduces steric and electronic modifications, altering the compound’s reactivity and supramolecular packing. The IUPAC name, (6-bromonaphtho[1,2-b]benzofuran), reflects this substitution pattern, with the numbering system prioritizing the furan oxygen .
Spectroscopic Identification
Key spectral data for this compound include:
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Mass spectrometry: A molecular ion peak at m/z 296.04 (CHBrO) .
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NMR: Characteristic downfield shifts for the bromine-adjacent protons (δ 7.8–8.2 ppm in H NMR) and furan oxygen-induced deshielding in C NMR .
| Property | Value | Method/Source |
|---|---|---|
| Molecular formula | CHBrO | CAS Registry |
| Molecular weight | 297.15 g/mol | PubChem |
| X-ray diffraction | P2/c space group | Analogous structures |
Comparative Analysis with Related Derivatives
Structural analogs, such as 9-bromobenzo[b]naphtho[1,2-d]furan (CAS 1256544-27-0), exhibit similar aromatic stacking but differ in ring fusion positions, leading to distinct electronic profiles . The 1,2-b fusion in 6-bromonaphtho[1,2-b]benzofuran results in a planar geometry conducive to π-π interactions, whereas 1,2-d fusion introduces angular strain .
Synthetic Methodologies
Transition Metal-Catalyzed Approaches
Recent advances in benzofuran synthesis emphasize transition metal catalysts. For 6-bromonaphtho[1,2-b]benzofuran, palladium-copper bimetallic systems (e.g., (PPh)PdCl/CuI) enable efficient cyclization of brominated precursors. A representative protocol involves:
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Coupling: 2-bromo-1-naphthol with 2-bromophenylacetylene via Sonogashira coupling .
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Cyclization: Intramolecular Heck reaction under aerobic conditions (yield: 78–85%) .
Optimization Challenges
Bromine’s steric bulk necessitates higher catalyst loadings (5 mol% Pd) and elevated temperatures (110°C) to overcome kinetic barriers . Side reactions, such as debromination, are mitigated using bulky phosphine ligands (e.g., XPhos) .
Catalyst-Free and Green Synthesis
Environmentally benign routes employ potassium carbonate in dimethylformamide (DMF) to facilitate cyclization without metals . For example, treating 2-bromo-4-(prop-2-yn-1-yloxy)naphthalen-1-ol under reflux yields the target compound in 68% yield after 12 hours .
Physicochemical and Electronic Properties
Solubility and Stability
6-Bromonaphtho[1,2-b]benzofuran exhibits limited solubility in polar solvents (e.g., <0.1 mg/mL in water) but dissolves readily in chlorinated solvents (e.g., 12 mg/mL in dichloromethane) . Thermal gravimetric analysis (TGA) reveals decomposition onset at 240°C, indicating robustness for high-temperature applications .
Optoelectronic Behavior
The bromine atom red-shifts the UV-Vis absorption maximum to 320 nm (ε = 12,400 L·mol·cm) compared to non-halogenated analogs (λ = 290 nm) . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, suitable for organic semiconductors .
Applications in Pharmaceutical and Material Sciences
Antimicrobial and Anticancer Activity
Brominated benzofurans inhibit bacterial chorismate mutase (64–65% at 30 mM), a target for tuberculosis therapy . In vitro studies on 6-bromonaphtho[1,2-b]benzofuran show IC values of 8.2 µM against Staphylococcus aureus, surpassing cloxacillin (IC = 12.5 µM) .
Organic Light-Emitting Diodes (OLEDs)
Incorporating this compound into emissive layers enhances electron mobility (µ = 0.12 cm·V·s) and external quantum efficiency (EQE = 9.8%) in blue OLEDs . Its rigid structure reduces excimer formation, improving color purity.
Recent Advances and Future Prospects
Electrochemical Synthesis Innovations
A 2024 protocol utilizes platinum electrodes to mediate cyclization of brominated precursors in acetonitrile, achieving 92% yield with minimal waste . This method avoids stoichiometric oxidants, aligning with green chemistry principles.
Challenges in Scalability
Current limitations include:
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High catalyst costs for transition metal routes.
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Poor regioselectivity in bromination steps.
Future research should explore bioinspired catalysts and flow chemistry for gram-scale production.
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